molecular formula C19H21N3O4S B2724337 N-(3-methyl-4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)propionamide CAS No. 921862-21-7

N-(3-methyl-4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)propionamide

Cat. No. B2724337
CAS RN: 921862-21-7
M. Wt: 387.45
InChI Key: UVUPYCAHCYKJLW-UHFFFAOYSA-N
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Description

Indole derivatives are bioactive aromatic compounds that have found use in many important synthetic drug molecules . They bind with high affinity to multiple receptors, making them useful in developing new derivatives . Indolin-2-one derivatives, in particular, have been synthesized and designed as acetylcholine esterase (AChE) inhibitors .


Synthesis Analysis

Indole derivatives are synthesized through a variety of methods, often involving electrophilic substitution due to the excessive π-electrons delocalization . For indolin-2-one derivatives, they have been synthesized incorporating a 1-benzyl-1H-1,2,3-triazole moiety .


Molecular Structure Analysis

Indole is known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons, making them aromatic in nature . This aromatic nature allows for electrophilic substitution to occur readily on indole .


Chemical Reactions Analysis

Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .


Physical And Chemical Properties Analysis

Indole is physically crystalline and colorless in nature with specific odors . The addition of the indole nucleus to medicinal compounds that are biologically active made it an important heterocyclic compound having broad-spectrum biological activities .

Scientific Research Applications

Bioactive Compound Synthesis

The compound has been involved in the synthesis of novel bioactive compounds. For instance, the synthesis and characterization of sulphonamide (Schiff base) ligand and its copper metal complex demonstrate potential applications as antimicrobial and flame retardant additives in polyurethane formulations for surface coating application. These compounds exhibited very good flame retardant and antimicrobial properties, without influencing the physical and mechanical resistance of the coatings, suggesting a promising application in material science and protective coatings (El‐Wahab et al., 2020).

Fluorescence Binding Studies

Research on p-hydroxycinnamic acid derivatives, including compounds similar in structure to N-(3-methyl-4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)propionamide, has been conducted to investigate their binding with bovine serum albumin (BSA) through fluorescence and UV-vis spectral studies. These studies reveal insights into the binding constants, thermodynamic parameters, and conformational changes in BSA, contributing to the understanding of protein-drug interactions (Meng et al., 2012).

Anticancer Activity

In the realm of anticancer research, derivatives of this compound have been developed and shown remarkable antitumor activity against several cancer cell lines. Such compounds have been more potent than standard drugs in some cases, highlighting their potential as leads in cancer therapy development (Alafeefy et al., 2015).

Enzyme and Receptor Inhibition

Various studies have demonstrated the potential of similar compounds as inhibitors for enzymes and receptors, including carbonic anhydrases and metabotropic glutamate receptor subtype 4 (mGlu4). These studies provide a foundation for developing new therapeutic agents for conditions involving these targets (Supuran et al., 2013); (Kil et al., 2014).

Mechanism of Action

The mechanism of action of indole derivatives can vary depending on the specific derivative and its biological activity. For example, some indolin-2-one derivatives were initially designed as acetylcholine esterase (AChE) inhibitors .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . This suggests that there is a lot of potential for future research and development in this area.

properties

IUPAC Name

N-[3-methyl-4-[(1-methyl-2-oxo-3H-indol-5-yl)sulfamoyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c1-4-18(23)20-14-6-8-17(12(2)9-14)27(25,26)21-15-5-7-16-13(10-15)11-19(24)22(16)3/h5-10,21H,4,11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVUPYCAHCYKJLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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